molecular formula C10H16N2O B12871866 4-((Dimethylamino)methyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde

4-((Dimethylamino)methyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B12871866
M. Wt: 180.25 g/mol
InChI Key: LRILVHVKOISSKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((Dimethylamino)methyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde is a heterocyclic compound with a pyrrole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Dimethylamino)methyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde typically involves the reaction of 3,5-dimethylpyrrole with formaldehyde and dimethylamine. The reaction is carried out under acidic conditions to facilitate the formation of the dimethylaminomethyl group at the 4-position of the pyrrole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-((Dimethylamino)methyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((Dimethylamino)methyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((Dimethylamino)methyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the aldehyde group, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and the inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminopyridine: A derivative of pyridine with similar dimethylamino functionality.

    Methylaminoquinolines: Compounds with methylamino groups attached to a quinoline ring.

    4-((Dimethylamino)methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid: An oxidized form of the target compound

Uniqueness

Its combination of an aldehyde group and a dimethylaminomethyl group makes it a versatile intermediate in organic synthesis and a valuable compound for scientific research .

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

4-[(dimethylamino)methyl]-3,5-dimethyl-1H-pyrrole-2-carbaldehyde

InChI

InChI=1S/C10H16N2O/c1-7-9(5-12(3)4)8(2)11-10(7)6-13/h6,11H,5H2,1-4H3

InChI Key

LRILVHVKOISSKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1CN(C)C)C)C=O

Origin of Product

United States

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